1-Isobutylazetidin-3-one
Description
1-Isobutylazetidin-3-one is a four-membered β-lactam (azetidinone) derivative characterized by an isobutyl group attached to the nitrogen atom (N1) and a ketone functional group at the C3 position of the azetidinone ring. Azetidinones are notable for their inherent ring strain, which enhances their reactivity, making them valuable intermediates in organic synthesis and pharmaceutical chemistry.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(2-methylpropyl)azetidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-6(2)3-8-4-7(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
UUFVONMGOWPSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylazetidin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity. For example, the use of organometal reagents in the presence of copper catalysts has been reported to rapidly provide bis-functionalized azetidines .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylazetidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The strained ring structure makes it particularly susceptible to nucleophilic attacks and ring-opening reactions.
Common Reagents and Conditions:
Substitution: Reactions with phenylmagnesium bromide or triphenylphosphinemethylene can yield substituted azetidines.
Major Products: The major products formed from these reactions include various substituted azetidines and azetidin-3-ols, which can be further functionalized for diverse applications .
Scientific Research Applications
1-Isobutylazetidin-3-one has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-Isobutylazetidin-3-one involves its interaction with specific molecular targets and pathways. The strained ring structure allows it to act as a reactive intermediate in various biochemical processes. It can interact with enzymes and receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 1-Isobutylazetidin-3-one and related compounds:
Physicochemical Properties (Inferred)
Research Findings and Trends
- Synthetic Utility: Azetidinones like this compound are pivotal in constructing β-lactam antibiotics (e.g., penicillin analogs) and protease inhibitors. Their strained rings facilitate novel cycloaddition reactions .
- The isobutyl group may enhance blood-brain barrier penetration .
Biological Activity
1-Isobutylazetidin-3-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and potential mechanisms of action.
Chemical Structure and Properties
This compound belongs to the azetidine family, characterized by a four-membered saturated ring containing nitrogen. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its biological activity.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis has been particularly noted in K562 cells, a model for chronic myeloid leukemia.
The pro-apoptotic activity of this compound appears to be mediated through the mitochondrial pathway. Key findings indicate that the compound increases the activity of caspases 3 and 7, which are crucial for executing apoptosis:
| Exposure Time | Caspase Activity Increase |
|---|---|
| 12 hours | 26% (Caspase 3), 27% (Caspase 7) |
| 48 hours | 2.31-fold (Caspase 3), 13% (Caspase 7) |
These results suggest that prolonged exposure enhances apoptotic signaling, potentially making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has been evaluated for its antimicrobial effects. Studies indicate moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests potential applications in treating bacterial infections .
Case Studies and Research Findings
A variety of case studies have explored the biological activity of azetidine derivatives, including this compound. These studies often highlight the relationship between structural modifications and biological efficacy. For instance, derivatives with varying substituents on the azetidine ring have shown differing levels of cytotoxicity and antimicrobial activity.
Notable Case Studies
- Study on K562 Cells : This study demonstrated that compounds similar to this compound could significantly reduce interleukin-6 (IL-6) secretion in K562 cells, indicating a potential anti-inflammatory mechanism alongside their cytotoxic effects .
- Antimicrobial Screening : In a comparative analysis of various azetidine derivatives, it was found that structural modifications could enhance antimicrobial potency against specific bacterial strains, providing insights into designing more effective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
